molecular formula C16H24O6S B14182340 Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate CAS No. 919528-35-1

Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate

Cat. No.: B14182340
CAS No.: 919528-35-1
M. Wt: 344.4 g/mol
InChI Key: HVQJOQSPRPDODU-UHFFFAOYSA-N
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Description

Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hexanoate chain, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate typically involves a multi-step process One common method starts with the esterification of hexanoic acid with methanol to form methyl hexanoateThe final step involves the sulfonylation of the benzene ring using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the active hexanoate moiety. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-{2-[(4-chlorobenzene-1-sulfonyl)oxy]ethoxy}hexanoate
  • Methyl 6-{2-[(4-nitrobenzene-1-sulfonyl)oxy]ethoxy}hexanoate
  • Methyl 6-{2-[(4-methoxybenzene-1-sulfonyl)oxy]ethoxy}hexanoate

Uniqueness

Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring .

Properties

CAS No.

919528-35-1

Molecular Formula

C16H24O6S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 6-[2-(4-methylphenyl)sulfonyloxyethoxy]hexanoate

InChI

InChI=1S/C16H24O6S/c1-14-7-9-15(10-8-14)23(18,19)22-13-12-21-11-5-3-4-6-16(17)20-2/h7-10H,3-6,11-13H2,1-2H3

InChI Key

HVQJOQSPRPDODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCCCC(=O)OC

Origin of Product

United States

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